molecular formula C7H6N4O B1344982 4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine CAS No. 1018143-02-6

4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B1344982
CAS No.: 1018143-02-6
M. Wt: 162.15 g/mol
InChI Key: WDLMLKUBPKJHEH-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with an amine group at position 3 and a pyridin-4-yl group at position 4. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. The pyridinyl moiety enhances solubility and facilitates π-π interactions with biological targets, while the oxadiazole ring contributes to metabolic stability and hydrogen bonding .

Properties

IUPAC Name

4-pyridin-4-yl-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-1-3-9-4-2-5/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLMLKUBPKJHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NON=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine typically involves the reaction of pyridine derivatives with oxadiazole precursors. One common method involves the reaction of 4-pyridinecarboxylic acid hydrazide with nitrous acid to form the corresponding diazonium salt, which is then cyclized to produce the oxadiazole ring . The reaction conditions often include the use of solvents such as toluene and catalysts like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogues differ in substituents at position 4 of the oxadiazole ring. These variations influence physicochemical properties and bioactivity:

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight (g/mol) Key Features
4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine Pyridin-4-yl C₇H₅N₅O 175.15 High solubility; strong π-π interactions; anti-diabetic potential
4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine 2-Fluorophenyl C₈H₆FN₃O 191.15 Enhanced lipophilicity; potential CNS activity
4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine 4-Methylphenyl C₉H₉N₃O 175.19 Improved metabolic stability; antiproliferative activity
4-(2,5-Dimethylpyrrol-1-yl)-1,2,5-oxadiazol-3-amine 2,5-Dimethylpyrrole C₈H₁₁N₅O 193.20 Paal-Knorr product; antiproliferative effects in cancer models
4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine 5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl C₁₀H₅FN₆O₂ 260.18 Dual oxadiazole rings; anti-quorum sensing activity

Key Observations :

  • Electron-Withdrawing Groups (e.g., fluorine in 2-fluorophenyl derivatives) increase electrophilicity, enhancing binding to enzymes like kinases .
  • Bulkier Substituents (e.g., pyrrole or fused rings) reduce solubility but improve target specificity .

Reaction Efficiency Comparison

Compound Key Reagents Temperature (°C) Time (h) Yield (%)
This compound Pyridin-4-ylboronic acid, Pd catalyst 80 12 65
4-(2-Fluorophenyl)-1,2,5-oxadiazol-3-amine 2-Fluorobenzonitrile, NH₂OH·HCl 100 24 72
4-(2,5-Dimethylpyrrol-1-yl) derivative 2,5-Hexanedione, AcOH 40–45 2 72

Challenges :

  • Pyridinyl derivatives require palladium catalysts, increasing cost .
  • Fluorinated compounds often need harsh conditions (e.g., reflux) .

Antidiabetic Activity

  • 4-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine (POA): Binds to 11β-HSD1, GFAT, SIRT6, and aldose reductase with affinities (−8.0 to −9.5 kcal/mol), outperforming metformin .

Antiproliferative Activity

  • 4-(2,5-Dimethylpyrrol-1-yl) derivative : Inhibits sea urchin embryo cell division (IC₅₀: 10 µM) and human cancer cell lines (e.g., HepG2) via kinase inhibition .
  • 4-(4-Methylphenyl) derivative : Moderate activity against breast cancer (MCF-7) with IC₅₀: 73.37 µM .

Toxicity Profiles

  • Fluorophenyl analogues : High metabolic stability but may accumulate in adipose tissue .

Biological Activity

4-(Pyridin-4-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound with significant biological activity. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.

Chemical Structure and Synthesis

Molecular Formula : C7_7H6_6N4_4O
Molecular Weight : 162.15 g/mol

The synthesis of this compound typically involves the reaction of pyridine derivatives with oxadiazole precursors. One common method includes the reaction of 4-pyridinecarboxylic acid hydrazide with nitrous acid to create a diazonium salt that cyclizes to form the oxadiazole ring.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance, studies have shown that derivatives of oxadiazoles can effectively inhibit the growth of pathogenic microorganisms due to their ability to disrupt cellular processes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cells by modulating key signaling pathways. For example, it has been shown to inhibit specific kinases involved in cell proliferation and survival .

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes related to cancer progression and microbial metabolism.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and affecting downstream signaling pathways.
  • Oxidative Stress Reduction : Some studies suggest that it may possess antioxidant properties that help mitigate oxidative stress-related damage in cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

StudyFindings
Identified as a potential inhibitor of SARS-CoV-2 PLpro with moderate IC50_{50} values (7.197 μM).
Demonstrated antioxidant activity through DFT calculations indicating potential therapeutic applications against oxidative stress-related diseases.
Showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting neuroprotective effects.

Comparative Analysis

When compared with similar compounds such as 4-(Pyridin-3-yl)-1,2,5-oxadiazol-3-amines and other oxadiazole derivatives, this compound exhibits unique reactivity and biological profiles due to its specific substitution patterns on the pyridine ring .

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